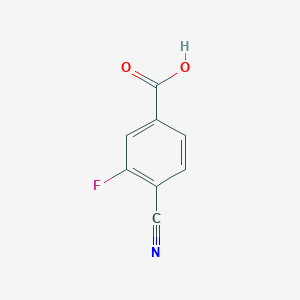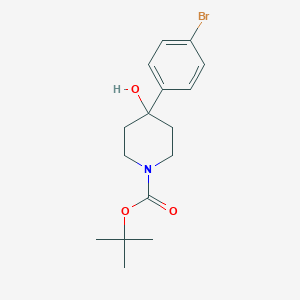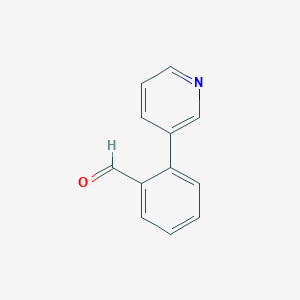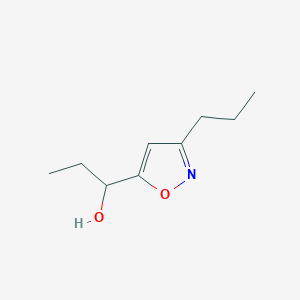
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol, also known as PPOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPOP belongs to the class of oxazole derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain.
作用机制
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol acts as a positive allosteric modulator of NMDA receptors, meaning that it enhances the activity of these receptors. This leads to increased synaptic plasticity and improved cognitive function.
生化和生理效应
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has also been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One advantage of using 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in lab experiments is its high potency and selectivity for NMDA receptors. However, one limitation is that 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol. One direction is to investigate the effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to develop more potent and selective 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol analogs that can be used as therapeutics. Additionally, the mechanisms underlying the neuroprotective effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol could be further elucidated to identify new targets for drug development.
合成方法
The synthesis of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol involves the condensation of 3-propyl-2-amino-5-hydroxytetrahydrofuran with ethyl isocyanate, followed by cyclization with acetic anhydride. The resulting product is then reduced with sodium borohydride to yield 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in high yield and purity.
科学研究应用
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity.
属性
CAS 编号 |
165319-55-1 |
|---|---|
产品名称 |
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC 名称 |
1-(3-propyl-1,2-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-3-5-7-6-9(12-10-7)8(11)4-2/h6,8,11H,3-5H2,1-2H3 |
InChI 键 |
YXCMJUWCTYNNEK-UHFFFAOYSA-N |
SMILES |
CCCC1=NOC(=C1)C(CC)O |
规范 SMILES |
CCCC1=NOC(=C1)C(CC)O |
同义词 |
5-Isoxazolemethanol,-alpha--ethyl-3-propyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



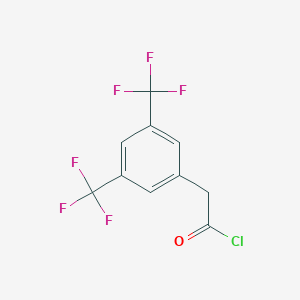
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
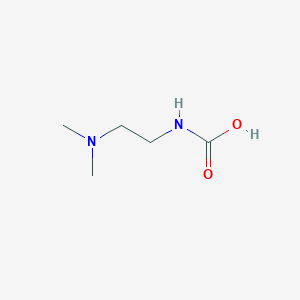
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
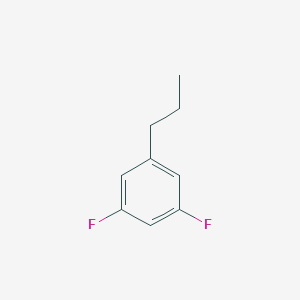
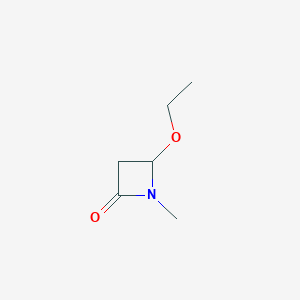
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
